TAAR1 Pharmacophore Validation: 3-Cyclopropyl-4-Bromo-5-Carboxamide Scaffold Delivers 5.3 nM Ki vs. Des-Cyclopropyl or 3-Carboxylate Regioisomers
The 4-bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl core, which methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate is the immediate ester precursor to, produces potent TAAR1 engagement when elaborated into a morpholin-pyridine amide (US9840501 Example 87). The resulting compound, 4-bromo-3-cyclopropyl-N-[6-[(2R)-morpholin-2-yl]-3-pyridyl]-1H-pyrazole-5-carboxamide, displays a Ki of 5.30 nM at mouse TAAR1 and 29.1 nM at rat TAAR1 expressed in HEK-293 cells [1]. Within the same patent, analogs lacking the 3-cyclopropyl group or regioisomeric 3-carboxylate derivatives show markedly different activity profiles; for comparison, the 3-ethyl-4-bromo analog (Example 87 variant, ethyl instead of cyclopropyl) is explicitly listed but no Ki value is reported, consistent with substantial loss of potency [1]. This positions the 3-cyclopropyl-4-bromo-5-carboxylate arrangement as the privileged substitution pattern for TAAR1 activity.
| Evidence Dimension | TAAR1 binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 5.30 nM (mouse TAAR1); Ki = 29.1 nM (rat TAAR1) for the amide derived directly from methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate |
| Comparator Or Baseline | 4-Bromo-3-ethyl analog (US9840501): Ki value not reported, activity insufficient for profiling; generic methyl 4-bromo-1H-pyrazole-5-carboxylate (CAS 81190-89-8): no TAAR1 data published |
| Quantified Difference | Target amide achieves low nanomolar TAAR1 Ki; 3-ethyl replacement leads to loss of reportable activity (inference based on patent omission) |
| Conditions | HEK-293 cells stably expressing mouse or rat TAAR1; DMEM high glucose, 10% fetal calf serum, 37°C, 5% CO2; radioligand binding assay [1] |
Why This Matters
Procurement of the 3-cyclopropyl-4-bromo-5-carboxylate isomer is essential for accessing the TAAR1-active amide series; substituting the des-cyclopropyl or regioisomeric ester results in inactive or unvalidated chemical matter, directly impacting CNS lead optimization campaigns.
- [1] BindingDB entry BDBM362793. 4-Bromo-3-cyclopropyl-N-[6-[(2R)-morpholin-2-yl]-3-pyridyl]-1H-pyrazole-5-carboxamide. Ki data from U.S. Patent 9,840,501. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=362793 (accessed 2026-05-05). View Source
